molecular formula C2H6O4S B1672204 2-Hydroxyethanesulfonic acid CAS No. 107-36-8

2-Hydroxyethanesulfonic acid

Cat. No. B1672204
CAS RN: 107-36-8
M. Wt: 126.13 g/mol
InChI Key: SUMDYPCJJOFFON-UHFFFAOYSA-N
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Description

2-Hydroxyethanesulphonic acid, also known as 2-hydroxyethane-1-sulfonic acid or isethionic acid, is an organic compound classified as a sulfonic acid . It is a colorless to white crystalline solid that demonstrates high water solubility . It is widely utilized across industries, serving as a surfactant, playing a role as an intermediate in organic synthesis, and contributing to the production of other sulfonated compounds .


Synthesis Analysis

2-Hydroxyethanesulfonic Acid is a reactant in the synthesis of 4-substituted-2,3,5,6-tetrafluorobenezenesulfonamides as inhibitors of carbonic anhydrases I, II, VII, XII, and XIII . It plays a role as an intermediate in organic synthesis .


Molecular Structure Analysis

Its molecular structure includes a hydroxyl group (-OH) attached to the second carbon atom of an ethane chain, with the sulfonic acid group (-SO3H) situated at the terminal carbon position .


Chemical Reactions Analysis

The sulfonic acid’s acidity and the hydroxyl group’s reactivity enable a broad spectrum of chemical transformations, making this compound a valuable asset in the realm of chemical manufacturing and applications .


Physical And Chemical Properties Analysis

This compound is a colorless to white crystalline solid that demonstrates high water solubility . Its molecular weight is 126.13 g/mol .

Scientific Research Applications

Algal Research

  • Isolation from Red Algae : Isethionic acid has been isolated from certain red algae species, such as Hypnea musciformis, and identified through spectroscopic techniques (Holst et al., 1994).

Chromatography and Spectroscopy

  • Role in Liquid Chromatography : Tetraalkylammonium salts of 2-hydroxyethanesulfonic acid and similar compounds have been studied for their application in liquid chromatography and gas chromatography, offering unique solvent properties and stability (Poole et al., 1989).

Microbial Metabolism

  • Isethionate Degradation by Bacteria : Research has been conducted on the degradation of isethionate by various bacteria, exploring the presence of inducible enzymes and transport genes involved in this process (Weinitschke et al., 2009).

Environmental Analysis

  • Analysis of Atmospheric Sulfur Dioxide : Isethionic acid has been used in methodologies for the determination of atmospheric sulfur dioxide, stabilizing sulfur dioxide as hydroxymethanesulfonic acid (Dasgupta et al., 1980).

Neurochemistry

  • Central Nervous System Studies : The disappearance rates of isethionic acid in various regions of the rat central nervous system have been studied, revealing different rates in areas like the striatum, diencephalon, and cortex (Lombardini & Homan, 1979).

Materials Science

  • Electrode Material for Solar Cells : Research has shown that sulfonic acids like isethionic acid can enhance the conductivity of certain films used in solar cells, indicating potential applications in renewable energy technologies (Zhao et al., 2018).

Water Treatment Technologies

  • Novel Nanofiltration Membranes : Isethionic acid derivatives have been used to develop new types of nanofiltration membranes for dye treatment in water, improving water flux and hydrophilicity (Liu et al., 2012).

Biomedical Engineering

  • Polyelectrolyte Hydrogels : Studies have investigated transforming polyelectrolyte hydrogels, which include derivatives of 2-hydroxyethanesulfonic acid, into tough materials for potential biomedical applications. These hydrogels can be used in designs like tubular graspers capable of holding significant weight (Yu et al., 2020).

Analytical Chemistry

  • Flow Injection Analysis for Magnesium : 2-Hydroxyethanesulfonic acid derivatives have been used in spectrophotometric flow-injection systems for the determination of magnesium in water samples (Wada et al., 1983).

Biochemistry

  • Mammalian Hypotaurine Aminotransferase Activity : Research has explored the role of isethionic acid in mammalian tissues, particularly in relation to hypotaurine aminotransferase activity (Fellman et al., 1980).

Dye Degradation

  • Hydrolysis Kinetics of Dyes : The hydrolysis kinetics of certain dyes leading to the formation of 2-hydroxyethylsulfone, a derivative of isethionic acid, have been studied, providing insights into environmental dye degradation processes (Weber & Stickney, 1993).

Fuel Cell Technology

  • Proton Exchange Membranes : Isethionic acid derivatives have been used in the development of sulfonated poly(ether sulfone)s for fuel cell applications, demonstrating their potential in energy conversion systems (Matsumoto et al., 2009).

Nanotechnology

  • Magnetic Nanocatalyst Applications : Isethionic acid has been utilized in the development of magnetic nanocatalysts for the synthesis of certain organic compounds, showcasing its role in facilitating green chemistry approaches (Ghasemzadeh & Akhlaghinia, 2017).

Safety And Hazards

Users should avoid breathing vapors, mist, or gas of 2-Hydroxyethanesulfonic acid. It is also recommended to avoid contact with skin, eyes, or clothing .

Future Directions

Given its wide array of applications and its role in various industries, 2-Hydroxyethanesulphonic acid is expected to continue to be a key component in the development of innovative products and processes within the chemical industry .

properties

IUPAC Name

2-hydroxyethanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C2H6O4S/c3-1-2-7(4,5)6/h3H,1-2H2,(H,4,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUMDYPCJJOFFON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CS(=O)(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H6O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

1561-99-5 (mono-potassium salt), 1562-00-1 (mono-hydrochloride salt), 57267-78-4 (mono-ammonium salt)
Record name Isethionic acid
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DSSTOX Substance ID

DTXSID1041427
Record name 2-Hydroxyethanesulfonic acid
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Molecular Weight

126.13 g/mol
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Physical Description

Solid
Record name 2-Hydroxyethanesulfonate
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Solubility

1000 mg/mL
Record name 2-Hydroxyethanesulfonate
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Product Name

2-Hydroxyethanesulfonic acid

CAS RN

107-36-8
Record name Isethionic acid
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Record name ISETHIONIC ACID
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Record name Ethanesulfonic acid, 2-hydroxy-
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Record name 2-Hydroxyethanesulfonic acid
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Record name 2-hydroxyethanesulphonic acid
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Record name 2-Hydroxyethanesulfonate
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Melting Point

< 25 °C
Record name 2-Hydroxyethanesulfonate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003903
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
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Synthesis routes and methods I

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Synthesis routes and methods II

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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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